Budiodarone

Content Navigation

Amiodarone’s 35-68 day half-life complicates acute CV studies; dronedarone’s CYP3A4 metabolism introduces DDI artifacts. Budiodarone (CAS 335148-45-3) resolves these with a rationally designed sec-butyl ester that undergoes rapid plasma esterase hydrolysis (t½ ~7 h), enabling precise temporal control and 48 h washout. Ideal as a soft drug benchmark. • Esterase-labile, CYP-independent clearance avoids hepatic interaction confounds. • 7 h half-life & full iodine substitution replicates amiodarone’s electropharmacology with short action. • Reliable reference for DDI screening and soft drug design programs.

CAS Number

Product Name

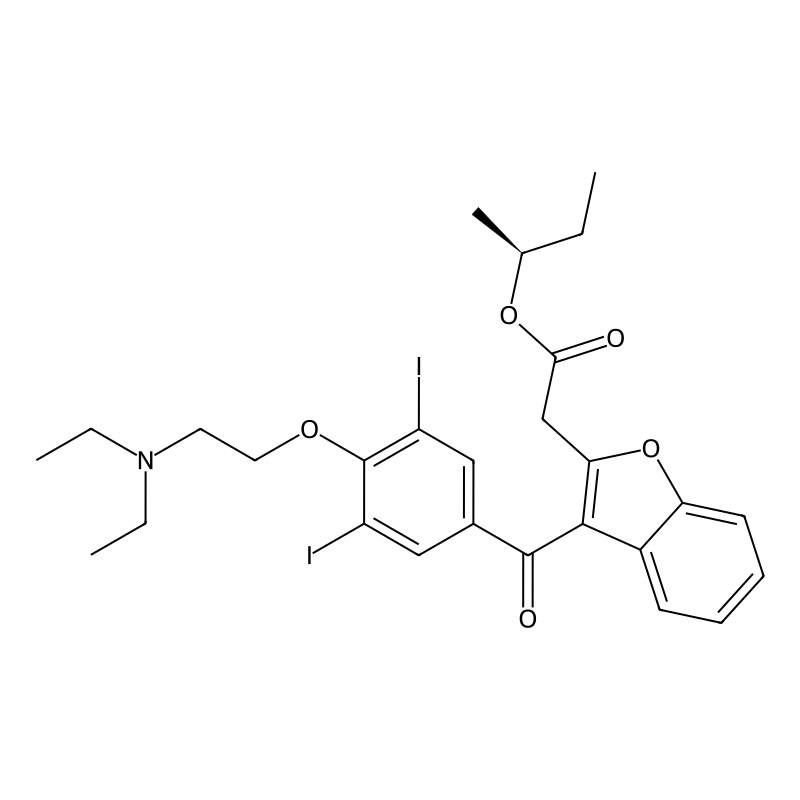

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Budiodarone (CAS 335148-45-3) is a rationally designed, iodine-containing benzofuran derivative and mixed ion channel blocker utilized primarily as a benchmark compound in 'soft drug' design and cardiovascular pharmacology. Structurally, it is an analog of amiodarone that incorporates a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1]. This specific ester modification shifts the molecule's metabolic fate from hepatic cytochrome P450 processing to rapid hydrolysis by plasma and tissue esterases [1]. For procurement professionals and research scientists, budiodarone serves as a critical reference material for evaluating esterase-labile pharmacokinetics, short-acting antiarrhythmic mechanisms, and the mitigation of lipophilic tissue accumulation in drug development workflows.

Research Fit

Substituting budiodarone with its parent compound, amiodarone, or its closest in-class analog, dronedarone, introduces severe confounding variables into pharmacokinetic and toxicological models. Amiodarone possesses an extremely long half-life of 35 to 68 days and a massive volume of distribution (60–70 L/kg), leading to unavoidable lipophilic tissue accumulation that obscures short-term washout data and acute dosing responses [1]. Conversely, while dronedarone offers a reduced half-life (13–24 hours), it lacks iodine moieties and relies heavily on hepatic CYP3A4 metabolism, making it highly susceptible to drug-drug interactions (DDIs) in complex formulation assays [2]. Budiodarone is strictly required when a protocol demands a fully iodinated benzofuran scaffold coupled with rapid, CYP-independent esterase cleavage, ensuring precise temporal control over ion channel blockade without lingering baseline shifts.

Substitution Risk

Elimination half-life is orders of magnitude shorter than amiodarone; tissue accumulation and washout profiles may not transfer across analogs.

Atrial-selective conduction slowing differs from other short-acting homologs that also prolong ventricular conduction; experimental endpoint interpretation may shift.

Esterase-dependent clearance vs. CYP450 involvement in amiodarone; drug-interaction research context is not directly interchangeable.

References

- [1] Arya, A., et al. 'A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology.' Europace 11.4 (2009): 458-464.

- [2] Mason, J. W., & DiMarco, J. P. 'New Pharmacological Agents for Arrhythmias.' Circulation 120.17 (2009): 1716-1725.

Pharmacokinetic Washout and Elimination Half-Life

In comparative pharmacokinetic models, budiodarone demonstrates an accelerated elimination profile driven by its esterase-labile side chain. While the benchmark amiodarone exhibits a highly prolonged elimination half-life of 35 to 68 days, budiodarone achieves a half-life of just 7 hours, allowing for complete systemic clearance within 48 hours [1]. This quantitative difference eliminates the prolonged washout periods required when using traditional benzofuran derivatives in sequential testing protocols.

| Evidence Dimension | Elimination half-life |

| Target Compound Data | 7 hours (complete clearance in 48 hours) |

| Comparator Or Baseline | Amiodarone (35–68 days) |

| Quantified Difference | >100-fold reduction in half-life |

| Conditions | In vivo pharmacokinetic modeling |

Enables rapid-cycle experimental designs and acute dosing studies without the multi-month washout periods mandated by amiodarone.

Volume of Distribution and Tissue Accumulation Prevention

The massive tissue accumulation of amiodarone is a primary barrier in chronic toxicity modeling, driven by its large volume of distribution (60–70 L/kg) [1]. Budiodarone's structural modifications significantly reduce its lipophilic partitioning, resulting in a volume of distribution of only 13 L/kg[2]. This restricts the compound primarily to the central compartment, preventing the progressive hepatic, pulmonary, and thyroid accumulation that confounds long-term cellular and animal assays.

| Evidence Dimension | Volume of distribution (Vd) |

| Target Compound Data | 13 L/kg |

| Comparator Or Baseline | Amiodarone (60–70 L/kg) |

| Quantified Difference | ~80% reduction in volume of distribution |

| Conditions | Systemic distribution mapping |

Crucial for researchers requiring an iodinated antiarrhythmic benchmark that does not induce cumulative, lipophilicity-driven organ toxicity during repeated dosing.

Metabolic Pathway Dependency and DDI Mitigation

Unlike dronedarone, which is heavily metabolized by hepatic CYP3A4 and acts as both a substrate and inhibitor of this enzyme, budiodarone is designed for extensive metabolism by plasma and tissue esterases [1]. This bypasses the hepatic cytochrome system entirely. Consequently, budiodarone does not trigger the severe CYP3A4-mediated drug-drug interactions (DDIs) characteristic of dronedarone, making it a superior baseline material for polypharmacy and complex formulation testing.

| Evidence Dimension | Primary metabolic clearance pathway |

| Target Compound Data | Plasma and tissue esterase hydrolysis |

| Comparator Or Baseline | Dronedarone (Hepatic CYP3A4 metabolism) |

| Quantified Difference | Complete shift from CYP450-dependent to esterase-dependent clearance |

| Conditions | In vitro / in vivo metabolic profiling |

Allows formulation scientists to evaluate mixed ion channel blockade without introducing confounding CYP3A4 inhibition or induction into the assay system.

600 mg BID: 75.5% reduction vs placebo

'Soft Drug' and Esterase-Labile Prodrug Development

Because budiodarone successfully demonstrates how the addition of a sec-butyl acetate side chain can shift metabolism from the liver to tissue esterases, it is highly procured as a positive control and structural benchmark in medicinal chemistry programs focused on 'soft drug' design[1].

Short-Term Electrophysiological Modeling

The 7-hour half-life and rapid 48-hour clearance of budiodarone make it the ideal reference standard for acute in vivo electrophysiology models[2]. Researchers use it to induce transient, reversible mixed ion channel blockade without the multi-month baseline shifts caused by amiodarone.

CYP-Independent Polypharmacy Assays

In drug-drug interaction (DDI) screening, budiodarone serves as a critical non-CYP-mediated comparator. Formulators utilize it to decouple the intrinsic cardiac effects of benzofuran derivatives from the CYP3A4-driven metabolic interference typically seen with dronedarone[1].

Application Fit

References

- [1] Naccarelli, G. V., et al. 'The pharmaceutical pipeline for atrial fibrillation.' Expert Review of Cardiovascular Therapy 8.12 (2010): 1739-1753.

- [2] Arya, A., et al. 'A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology.' Europace 11.4 (2009): 458-464.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

2: Ezekowitz MD, Nagarakanti R, Lubinski A, Bandman O, Canafax D, Ellis DJ,

3: Mason PK, DiMarco JP. New pharmacological agents for arrhythmias. Circ

4: Arya A, Silberbauer J, Teichman SL, Milner P, Sulke N, Camm AJ. A preliminary

Explore Compound Types